molecular formula C13H14N2 B8011538 3'-Methyl-[1,1'-biphenyl]-3,4-diamine

3'-Methyl-[1,1'-biphenyl]-3,4-diamine

Cat. No.: B8011538
M. Wt: 198.26 g/mol
InChI Key: WJLHKPXJLJQGST-UHFFFAOYSA-N
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Description

Chemical Name: [1,1'-Biphenyl]-3,4-diamine, 3'-methyl CAS No.: 471240-18-3 Molecular Formula: C₁₃H₁₄N₂ Molecular Weight: 198.27 g/mol (calculated) Structure: A biphenyl core with amine (-NH₂) groups at positions 3 and 4 on one phenyl ring and a methyl (-CH₃) group at position 3' on the adjacent ring.

This diamine derivative is structurally related to benzidine analogs but features distinct substitution patterns. Its applications may include use as a monomer in polymer synthesis, a ligand in coordination chemistry, or a precursor in organic synthesis.

Properties

IUPAC Name

4-(3-methylphenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8H,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLHKPXJLJQGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
3'-Methyl-[1,1'-biphenyl]-3,4-diamine 471240-18-3 C₁₃H₁₄N₂ 198.27 NH₂ (3,4), CH₃ (3') Moderate lipophilicity (estimated XLogP3 ~2.5); potential for hydrogen bonding
3,3'-Dimethylbenzidine 119-93-7 C₁₄H₁₆N₂ 212.30 NH₂ (4,4'), CH₃ (3,3') Carcinogenic; used in dye synthesis
1,1'-Biphenyl-3,3'-diamine 2050-89-7 C₁₂H₁₂N₂ 184.24 NH₂ (3,3') XLogP3 = 2.2; lower steric hindrance
3,3'-Dichlorobenzidine 91-94-1 C₁₂H₁₀Cl₂N₂ 253.13 NH₂ (4,4'), Cl (3,3') Electron-withdrawing Cl groups; rigid structure
3,3'-Diaminobenzidine 91-95-2 C₁₂H₁₂N₄ 212.25 NH₂ (3,3',4,4') High hydrogen-bonding capacity; tetrafunctional
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine 893649-03-1 C₁₄H₁₅N 197.28 CH₂NH₂ (4), CH₃ (3') Reduced basicity compared to diamines

Key Observations :

  • Lipophilicity : The methyl group in this compound enhances lipophilicity compared to unsubstituted diamines (e.g., 1,1'-biphenyl-3,3'-diamine) but is less polar than chlorinated analogs like 3,3'-dichlorobenzidine.
  • Toxicity: Benzidine derivatives (e.g., 3,3'-dimethylbenzidine) are known carcinogens ; the target compound’s toxicity profile remains understudied but warrants caution.

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